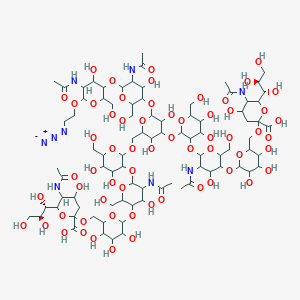
3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF (3F4MBzBr) is a zinc bromide complex that is used in a variety of chemical reactions. It is a useful reagent in organic synthesis, as it can be used in a variety of reactions, including the synthesis of aryl halides, the formation of carbon-carbon bonds, and the synthesis of aryl ethers. It is also used in the synthesis of polymers, as a catalyst in the synthesis of polymers, and as a catalyst in the production of polymers. In addition, it is used in the synthesis of pharmaceuticals, as a catalyst in the synthesis of pharmaceuticals, and as an intermediate in the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF has been used extensively in scientific research applications. It has been used in the synthesis of aryl halides, the formation of carbon-carbon bonds, and the synthesis of aryl ethers. It has also been used in the synthesis of polymers, as a catalyst in the synthesis of polymers, and as a catalyst in the production of polymers. In addition, it has been used in the synthesis of pharmaceuticals, as a catalyst in the synthesis of pharmaceuticals, and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF is not fully understood. However, it is believed that the reaction involves the formation of an intermediate zinc-bromide complex, which then undergoes a series of reactions to form the desired product. It is believed that the reaction is catalyzed by the Lewis acid, which serves to activate the zinc-bromide complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF have not been extensively studied. However, it is believed that the reaction does not produce any toxic byproducts, and is not believed to be harmful to humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF in lab experiments include its low cost and its ease of use. It is also a relatively safe reagent to use, as it does not produce any toxic byproducts. The main limitation of using 3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF in lab experiments is that it is not suitable for use in reactions that require high temperatures, as it is not stable at high temperatures.
Orientations Futures
There are a number of potential future directions for the use of 3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF. It could be used in the synthesis of new polymers materials, as a catalyst in the synthesis of pharmaceuticals, or as an intermediate in the synthesis of pharmaceuticals. It could also be used in the synthesis of new aryl halides or aryl ethers. Additionally, it could be used in the synthesis of new catalysts for chemical reactions, or as a catalyst in the production of polymers. Finally, it could be used in the development of new methods of synthesizing pharmaceuticals or other compounds.
Méthodes De Synthèse
3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF can be synthesized from a variety of starting materials. The most common method of synthesis is the reaction of 4-methylbenzyl bromide with zinc in the presence of a fluoride source and a Lewis acid. The reaction is typically carried out in a solvent such as THF (tetrahydrofuran). The reaction is typically carried out at room temperature and the product can be isolated by filtration. The isolated product is then purified by recrystallization.
Propriétés
IUPAC Name |
bromozinc(1+);2-fluoro-4-methanidyl-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Zn/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBIPRKLJYQSGP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[CH2-])F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methylbenzylzinc bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)




